Synthetic Yield Advantage in Cyclocondensation
The target compound is obtained in 98 % isolated yield via condensation of semicarbazide hydrochloride with 2-chloro-1,1,1-trimethoxyethane in methanol . Under comparable cyclocondensation conditions, the 5-hydroxymethyl analog (CAS 24021-90-7, a common precursor/alternative intermediate) is reported to afford only an ~87 % yield, representing an 11-percentage-point deficit that translates to significantly higher material costs in multi‑kilogram campaigns .
| Evidence Dimension | Isolated yield of triazolinone formation from semicarbazide/orthoester condensation |
|---|---|
| Target Compound Data | 98 % isolated yield (6.69 Kg scale; mp 197–199 °C; white solid) |
| Comparator Or Baseline | 5-Hydroxymethyl-2,4-dihydro-[1,2,4]triazol-3-one (CAS 24021-90-7): ~87 % yield |
| Quantified Difference | +11 absolute percentage points in favour of the chloromethyl derivative |
| Conditions | Both syntheses utilise semicarbazide hydrochloride and an orthoester in methanol; the chloromethyl compound uses 2-chloro-1,1,1-trimethoxyethane. |
Why This Matters
Higher yield directly reduces the cost per kilogram of the intermediate and minimises waste, critical for procurement decisions in regulated pharmaceutical manufacturing.
